3-Bromoacenaphthylene-1,2-dione
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Overview
Description
3-Bromoacenaphthylene-1,2-dione is a brominated derivative of acenaphthylene-1,2-dione, a compound known for its versatile applications in organic synthesis and medicinal chemistry. The molecular formula of this compound is C12H5BrO2, and it is characterized by the presence of a bromine atom at the third position of the acenaphthylene-1,2-dione structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoacenaphthylene-1,2-dione typically involves the bromination of acenaphthylene-1,2-dione. One common method is the reaction of acenaphthylene-1,2-dione with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoacenaphthylene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to less oxidized forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized acenaphthylene-1,2-dione derivatives .
Scientific Research Applications
3-Bromoacenaphthylene-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoacenaphthylene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
5-Bromoacenaphthylene-1,2-dione: Another brominated derivative with similar chemical properties.
Acenaphthylene-1,2-dione: The parent compound without the bromine substitution.
Acenaphthenequinone: A related compound with a different oxidation state.
Uniqueness: 3-Bromoacenaphthylene-1,2-dione is unique due to the presence of the bromine atom at the third position, which significantly influences its chemical reactivity and biological activity. This substitution makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C12H5BrO2 |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
3-bromoacenaphthylene-1,2-dione |
InChI |
InChI=1S/C12H5BrO2/c13-8-5-4-6-2-1-3-7-9(6)10(8)12(15)11(7)14/h1-5H |
InChI Key |
IMOWYRHKHDFLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=O)C3=C(C=C2)Br |
Origin of Product |
United States |
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